

Solubility Profile of 2-Hydroxy-2-phenylpropanoic Acid: A Technical Guide

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Compound of Interest

Compound Name: **2-Hydroxy-2-phenylpropanoic acid**

Cat. No.: **B019245**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **2-Hydroxy-2-phenylpropanoic acid** (also known as atrolactic acid), a key intermediate in the synthesis of various pharmaceuticals. Understanding the solubility of this compound in different solvents is critical for its purification, formulation, and overall application in drug development. This document summarizes available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents a visual workflow of the experimental process.

Core Solubility Data

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various solvent systems. For **2-Hydroxy-2-phenylpropanoic acid**, both quantitative and qualitative data have been compiled to offer a thorough understanding of its solubility profile.

Quantitative Solubility Data

Quantitative solubility data for **2-Hydroxy-2-phenylpropanoic acid** is limited in publicly available literature. However, specific data for the (R)-enantiomer in water at various temperatures has been reported and is presented in the table below. This data is crucial for processes involving aqueous systems, such as crystallization and formulation.

Solvent	Temperature (°C)	Solubility (g/L)
Water	18	17.04
Water	25	21.17
Water	30	25.65

Note: The data above pertains to the anhydrous form of **(R)-2-Hydroxy-2-phenylpropanoic acid**.

Qualitative Solubility Overview

While extensive quantitative data in organic solvents is not readily available, qualitative assessments indicate that **2-Hydroxy-2-phenylpropanoic acid** is generally more soluble in organic solvents than in water. This is expected given the presence of the phenyl group, which imparts significant non-polar character to the molecule. The hydroxyl and carboxylic acid groups, however, allow for hydrogen bonding and contribute to its limited aqueous solubility.

Based on the solubility of structurally similar compounds and general principles of solubility, the following qualitative solubility profile can be inferred:

- Freely Soluble: Methanol, Ethanol, Acetone, Diethyl Ether, Dimethyl Sulfoxide (DMSO)
- Sparingly Soluble: Water
- Practically Insoluble: Hexane

It is important to note that these are general classifications, and the actual solubility can be influenced by factors such as the specific isomeric form (R, S, or racemic), temperature, and the purity of both the solute and the solvent.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of **2-Hydroxy-2-phenylpropanoic acid**, based on the widely accepted saturation shake-flask method. This protocol is designed to provide a reliable and reproducible means of generating accurate solubility data.

Materials and Equipment

- **2-Hydroxy-2-phenylpropanoic acid** (of known purity)
- Selected solvents (analytical grade)
- Analytical balance (accurate to ± 0.1 mg)
- Vials with screw caps
- Constant temperature shaker bath or incubator
- Centrifuge
- Syringe filters (e.g., 0.45 μ m PTFE)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
- Mobile phase for HPLC (e.g., a mixture of acetonitrile and water with a suitable buffer)
- Analytical column (e.g., C18)

Procedure

- Preparation of Supersaturated Solutions:
 - Add an excess amount of **2-Hydroxy-2-phenylpropanoic acid** to a series of vials. The presence of undissolved solid is essential to ensure that equilibrium with the solid phase is achieved.
 - Accurately pipette a known volume of the desired solvent into each vial.
 - Securely cap the vials to prevent solvent evaporation.
- Equilibration:

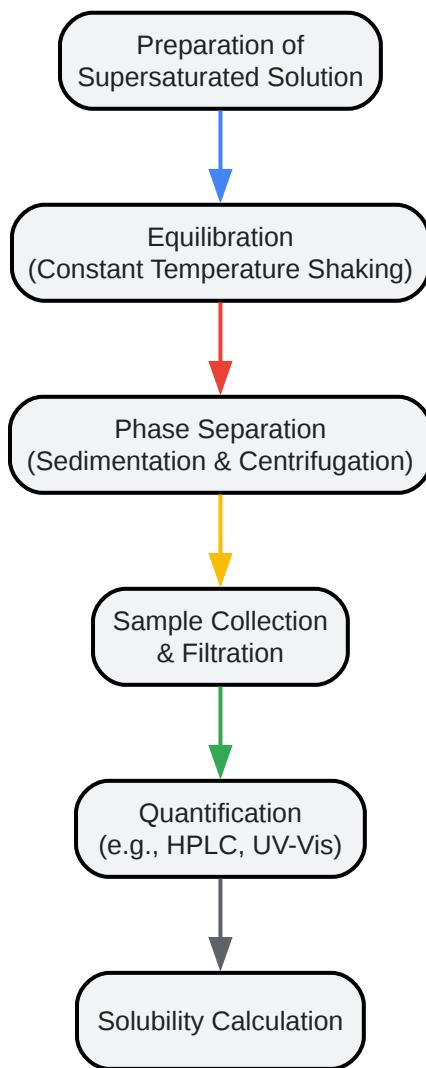
- Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
- Agitate the samples for a sufficient period to ensure that equilibrium is reached. A typical duration is 24 to 48 hours. Preliminary studies may be required to determine the optimal equilibration time.

- Phase Separation:
 - After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the experimental temperature for a short period to allow the excess solid to sediment.
 - To further ensure the removal of all undissolved solids, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15 minutes).
- Sample Collection and Dilution:
 - Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) pipette.
 - Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any remaining microscopic particles.
 - Accurately dilute the filtered sample with the appropriate solvent or mobile phase to a concentration that falls within the linear range of the analytical method.
- Quantification:
 - Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of **2-Hydroxy-2-phenylpropanoic acid**.
 - Prepare a calibration curve using standard solutions of known concentrations to ensure the accuracy of the quantification.
- Calculation of Solubility:
 - Calculate the solubility using the following formula, taking into account the dilution factor:

Solubility (g/L) = (Concentration from analysis (g/L)) x (Dilution factor)

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of the solubility of **2-Hydroxy-2-phenylpropanoic acid**.



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